molecular formula C16H22O5 B14372503 Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol CAS No. 89874-37-3

Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol

Katalognummer: B14372503
CAS-Nummer: 89874-37-3
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: AUODDJXMCIYOBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol is a complex organic compound with a unique structure that includes both acetic acid and biphenylene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: Possible uses in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol exerts its effects is not well-understood. its structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of acetic acid and biphenylene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

89874-37-3

Molekularformel

C16H22O5

Molekulargewicht

294.34 g/mol

IUPAC-Name

acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol

InChI

InChI=1S/C14H18O3.C2H4O2/c1-16-13(17-2)9-5-8-12-10-6-3-4-7-11(10)14(12,13)15;1-2(3)4/h3-4,6-7,12,15H,5,8-9H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

AUODDJXMCIYOBU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.COC1(CCCC2C1(C3=CC=CC=C23)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.